molecular formula C11H9NO4 B170049 Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate CAS No. 13972-97-9

Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No.: B170049
CAS No.: 13972-97-9
M. Wt: 219.19 g/mol
InChI Key: JOURGLFWVLLAPY-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is an organic compound with the molecular formula C11H9NO4. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves organic synthesis reactions. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the Fischer indole cyclization can be employed, where the starting material undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are generally based on large-scale organic synthesis techniques. These methods often involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .

Scientific Research Applications

Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 4-hydroxy-1-oxo-2H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)10(14)12-8/h2-5,13H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOURGLFWVLLAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13972-97-9
Record name methyl 1,4-dihydroxyisoquinoline-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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